Cas no 2227986-45-8 ((1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol)

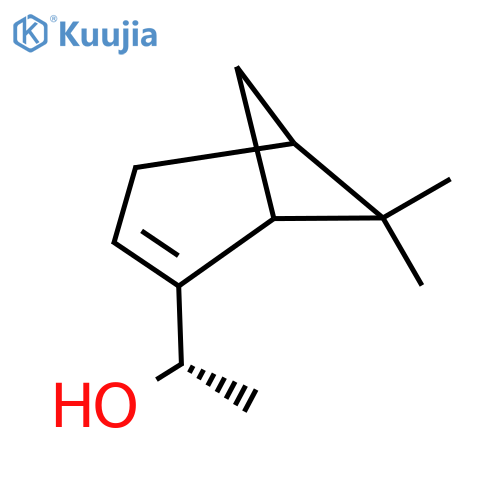

2227986-45-8 structure

商品名:(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol

(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol

- (1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol

- 2227986-45-8

- EN300-1789320

-

- インチ: 1S/C11H18O/c1-7(12)9-5-4-8-6-10(9)11(8,2)3/h5,7-8,10,12H,4,6H2,1-3H3/t7-,8?,10?/m0/s1

- InChIKey: SBKWIMOJGZNSDW-JEUQWKINSA-N

- ほほえんだ: O[C@@H](C)C1=CCC2CC1C2(C)C

計算された属性

- せいみつぶんしりょう: 166.135765193g/mol

- どういたいしつりょう: 166.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 20.2Ų

(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789320-0.5g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-5.0g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1789320-5g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-10g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-0.25g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-2.5g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-1g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-0.05g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1789320-1.0g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1789320-0.1g |

(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |

2227986-45-8 | 0.1g |

$968.0 | 2023-09-19 |

(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

2227986-45-8 ((1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量